Cas no 1465782-96-0 ((2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine)

(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- (2S,4S)-BENZYL-4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE
- (3S,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
- (3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
- cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
- AMY36425
- SB33715
- SB38052
- X5057
- (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl) pyrrolidine
- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4S)-
- (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine
-
- MDL: MFCD26955386
- インチ: 1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1
- InChIKey: JSZNWUQCOLGFNL-RYUDHWBXSA-N
- ほほえんだ: O[C@@H]1CN(CC2C=CC=CC=2)[C@H](CO)C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 192
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 43.7
(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0736-500mg |
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
1465782-96-0 | 95% | 500mg |
¥4800.42 | 2025-01-21 | |
eNovation Chemicals LLC | Y1123222-5g |
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
1465782-96-0 | 95% | 5g |
$4475 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0736-1g |
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
1465782-96-0 | 95% | 1g |
8463.46CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1123222-500mg |
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
1465782-96-0 | 95% | 500mg |
$610 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123222-5g |
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
1465782-96-0 | 95% | 5g |
$4475 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123222-500mg |
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
1465782-96-0 | 95% | 500mg |
$610 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0736-500mg |
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
1465782-96-0 | 95% | 500mg |
4655.75CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0736-5g |
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
1465782-96-0 | 95% | 5g |
¥34958.27 | 2025-01-21 | |
eNovation Chemicals LLC | Y1123222-500mg |
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
1465782-96-0 | 95% | 500mg |
$610 | 2025-02-21 | |
eNovation Chemicals LLC | Y1123222-5g |
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
1465782-96-0 | 95% | 5g |
$4475 | 2025-02-21 |
(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
2. Book reviews
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidineに関する追加情報
(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine: A Comprehensive Overview
The compound with CAS No. 1465782-96-0, known as (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and biotechnology. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable tool in various research and industrial applications. The molecule's structure, comprising a pyrrolidine ring with hydroxyl and hydroxymethyl substituents, along with a benzyl group, contributes to its versatile properties.
Recent studies have highlighted the potential of (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine in the development of novel therapeutic agents. Researchers have explored its role as a chiral building block in asymmetric synthesis, where its stereochemistry plays a crucial role in determining the enantioselectivity of reactions. This has led to its application in the synthesis of bioactive compounds, including those with potential anti-inflammatory and neuroprotective properties.
In addition to its pharmacological applications, this compound has also been investigated for its utility in biocatalysis. The hydroxyl and hydroxymethyl groups on the pyrrolidine ring provide reactive sites that can be exploited in enzyme-catalyzed transformations. Recent advancements in enzymatic engineering have enabled the use of this compound as a substrate for tailored biocatalytic processes, enhancing the efficiency and sustainability of chemical manufacturing.
The stereochemistry of (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine is a key factor in its functionality. The specific arrangement of the hydroxyl and hydroxymethyl groups on the pyrrolidine ring creates a chiral environment that is essential for its interactions with biological systems. This has made it a valuable model compound for studying stereochemical effects in drug design and enzyme mechanisms.
Furthermore, the benzyl group attached to the pyrrolidine ring introduces additional electronic and steric effects that influence the compound's reactivity and solubility. These properties have been leveraged in the design of prodrugs and drug delivery systems, where controlled release and targeted delivery are critical. Recent research has demonstrated the potential of this compound as a carrier for hydrophobic drugs, enhancing their bioavailability and reducing systemic toxicity.
The synthesis of (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine involves a series of intricate organic transformations. Researchers have developed enantioselective methods to construct the chiral centers of this molecule, ensuring high optical purity. These methods often involve catalytic asymmetric induction techniques, such as organocatalysis or transition metal-catalyzed reactions, which are at the forefront of modern organic synthesis.
In conclusion, (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and stereochemistry make it an invaluable tool in drug discovery, biocatalysis, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
1465782-96-0 ((2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine) 関連製品
- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)
- 55118-98-4(2-(((3,5-DICHLOROPHENYL)AMINO)METHYLENE)CYCLOHEXANE-1,3-DIONE)
- 87068-75-5((2S)-2-(phenylformamido)butanoic Acid)
- 2228305-63-1(2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol)
- 899999-87-2(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methoxyphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)
- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)
- 951993-68-3(6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide)
- 2323-28-6(2,4-dimethyl-5-oxohexanoic acid)
- 400086-18-2(N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide)
- 2640957-57-7(4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)
